molecular formula C15H16N4O4 B5799413 N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5799413
M. Wt: 316.31 g/mol
InChI Key: ATRNYFLRUNAPLO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an ethoxy group at position 4 of the benzene ring, and a nitro group at position 3 of the benzene ring

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-4-23-13-6-5-11(8-12(13)19(21)22)14(20)18-15-16-9(2)7-10(3)17-15/h5-8H,4H2,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNYFLRUNAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as 2,4,6-trimethylpyrimidine with suitable reagents under controlled conditions.

    Nitration of Benzene Ring: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the nitrated and ethoxylated benzene derivative with the pyrimidine ring under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium carbonate.

Major Products Formed

    Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-4-amino-3-nitrobenzamide.

    Substitution: Formation of derivatives with different substituents replacing the ethoxy group.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring may also interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide can be compared with other pyrimidine derivatives such as:

    N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxybenzamide: Contains a hydroxy group instead of an ethoxy group.

    N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide: Features a methoxy group instead of an ethoxy group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

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